Cas no 307341-92-0 (3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one)
![3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one structure](https://www.kuujia.com/scimg/cas/307341-92-0x500.png)
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-((furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one
- 1-Propanone, 3-[(2-furanylmethyl)thio]-1-(4-methylphenyl)-3-(4-nitrophenyl)-
- EU-0037247
- F0316-0212
- SR-01000424377-1
- AKOS016365984
- F0318-0247
- ChemDiv1_021011
- Oprea1_146039
- MFCD01540006
- 3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one
- AKOS002389402
- AKOS024267121
- 307341-92-0
- AKOS000523924
- 3-(furan-2-ylmethylsulfanyl)-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one
- HMS646L01
- Z56176010
- Oprea1_414570
- SR-01000424377
-
- Inchi: 1S/C21H19NO4S/c1-15-4-6-16(7-5-15)20(23)13-21(27-14-19-3-2-12-26-19)17-8-10-18(11-9-17)22(24)25/h2-12,21H,13-14H2,1H3
- InChI Key: RKDPFKVYMHDABZ-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(C)C=C1)(=O)CC(SCC1=CC=CO1)C1=CC=C([N+]([O-])=O)C=C1
Computed Properties
- Exact Mass: 381.10347926g/mol
- Monoisotopic Mass: 381.10347926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101Ų
- XLogP3: 4.5
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0318-0247-1mg |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
307341-92-0 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F0318-0247-5μmol |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
307341-92-0 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F0316-0212-3mg |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
307341-92-0 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
Life Chemicals | F0316-0212-25mg |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
307341-92-0 | 90%+ | 25mg |
$109.0 | 2023-08-13 | |
Life Chemicals | F0318-0247-2mg |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
307341-92-0 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F0316-0212-4mg |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
307341-92-0 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
Life Chemicals | F0316-0212-20mg |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
307341-92-0 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F0316-0212-10μmol |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
307341-92-0 | 90%+ | 10μmol |
$69.0 | 2023-08-13 | |
Life Chemicals | F0316-0212-50mg |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
307341-92-0 | 90%+ | 50mg |
$160.0 | 2023-08-13 | |
Life Chemicals | F0316-0212-100mg |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
307341-92-0 | 90%+ | 100mg |
$248.0 | 2023-08-13 |
3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one Related Literature
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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Ping Tong Food Funct., 2020,11, 628-639
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
Additional information on 3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one
Introduction to Compound with CAS No. 307341-92-0 and Its Applications in Modern Chemical Biology
Compound with the CAS number 307341-92-0 is a fascinating molecule that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. The chemical name of this compound is 3-{[(furan-2-yl)methyl]sulfanyl}-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one, which highlights its intricate molecular architecture. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development.
The structural framework of this compound incorporates several key functional groups that contribute to its biological relevance. The presence of a furan-2-yl moiety, a methylsulfanyl group, and aromatic rings such as 4-methylphenyl and 4-nitrophenyl plays a crucial role in determining its interaction with biological targets. These components are strategically positioned to enable selective binding and modulatory effects on various enzymes and receptors.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from structurally complex molecules. The compound with CAS No. 307341-92-0 is no exception, as it has been explored for its potential in various pharmacological applications. One of the most intriguing aspects of this molecule is its ability to interact with biological pathways associated with inflammation, cancer, and neurodegenerative diseases.
Recent studies have demonstrated that the compound exhibits significant inhibitory activity against certain enzymes that are overexpressed in pathological conditions. For instance, research indicates that it can effectively modulate the activity of protein kinase C (PKC), which is implicated in multiple signaling pathways involved in cell proliferation and survival. This finding underscores the compound's potential as a lead molecule for the development of kinase inhibitors.
The role of the furan-2-yl moiety in this compound is particularly noteworthy, as it has been shown to enhance binding affinity to specific biological targets. This structural feature is often exploited in drug design to improve metabolic stability and bioavailability. Additionally, the presence of the methylsulfanyl group contributes to the compound's ability to engage in hydrogen bonding interactions, further enhancing its binding efficacy.
The aromatic rings, specifically the 4-methylphenyl and 4-nitrophenyl, are critical for the compound's pharmacological profile. These groups provide electronic properties that allow for optimal interaction with biological targets, including receptors and enzymes. The nitro group, in particular, has been shown to influence redox-sensitive signaling pathways, making it a valuable component in developing therapeutics for oxidative stress-related disorders.
In the context of modern drug discovery, computational modeling and high-throughput screening have played pivotal roles in identifying promising lead compounds. The compound with CAS No. 307341-92-0 has been subjected to rigorous computational studies to elucidate its binding mode and interactions with potential targets. These studies have provided valuable insights into how modifications can be made to optimize its pharmacological properties.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise of synthetic chemists in constructing complex molecular frameworks. The process requires careful optimization to ensure high yield and purity, which are essential for subsequent biological evaluation. Advances in synthetic methodologies have enabled the efficient preparation of such intricate molecules, facilitating their exploration in drug discovery.
Evaluation of the compound's biological activity has revealed promising results in preclinical models. Studies have shown that it can modulate key pathways involved in disease progression, offering a potential therapeutic intervention strategy. The ability of this compound to interact with multiple targets suggests its versatility as a lead molecule for developing combination therapies.
The integration of cutting-edge technologies such as CRISPR-Cas9 gene editing and next-generation sequencing has further enhanced our understanding of how this compound interacts with biological systems. These advancements have allowed researchers to explore its effects at a genetic level, providing a more comprehensive view of its therapeutic potential.
The future prospects for this compound are exciting, given its unique structural features and demonstrated biological activities. Ongoing research aims to refine its chemical structure to improve selectivity and efficacy while minimizing potential side effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential in translating these findings into tangible therapeutic benefits for patients.
In conclusion, Compound with CAS No. 307341-92-0 represents a significant advancement in chemical biology research due to its intricate structure and multifaceted biological activities. The strategic incorporation of functional groups such as furan-2-yl, methylsulfanyl, 4-methylphenyl, and 4-nitrophenyl endows this molecule with unique properties that make it a valuable candidate for drug development. As research continues to uncover new therapeutic applications, this compound holds promise for addressing some of the most challenging diseases faced by humanity today.
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